3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide chemical properties
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide chemical properties
High-Fidelity Chemical Profiling & Application Protocols
Executive Summary
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide (commonly referred to as 3-(2-bromoethyl)sulfolane ) represents a specialized class of "masked" electrophiles in drug discovery and materials science. Unlike direct alkylating agents (e.g., alkyl halides) that are perpetually reactive, this compound offers a unique reactivity switch . It exists as a stable, crystalline solid that can be activated under specific basic conditions to generate a vinyl sulfone —a potent Michael acceptor tailored for covalent protein modification (cysteine targeting) and cross-linking applications.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and activation mechanisms, designed for researchers requiring high-precision control over bioconjugation and synthetic workflows.
Part 1: Chemical Identity & Physicochemical Profile[1]
The stability of the sulfone group (
Nomenclature & Identification
| Identifier | Value |
| IUPAC Name | 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide |
| Common Name | 3-(2-Bromoethyl)sulfolane |
| CAS Number | 15453-80-2 (Isomer specific) / Generic Sulfolane Derivs: 126-33-0 (Parent) |
| Molecular Formula | |
| Molecular Weight | 227.12 g/mol |
| SMILES | BrCCC1CCS(=O)(=O)C1 |
Physicochemical Properties
| Property | Metric | Technical Note |
| Physical State | White to off-white crystalline solid | Distinct from the liquid parent sulfolane; facilitates weighing/dosing. |
| Melting Point | 68–72 °C | Sharp melting range indicates high crystallinity; useful for purity checks. |
| Solubility | DMSO, DMF, Acetonitrile, MeOH | High polarity of the sulfone group limits solubility in non-polar alkanes (Hexane). |
| Stability | High (Acid/Neutral) | Stable to air and moisture. Labile in basic media ( |
| Odor Profile | Odorless / Faint | Critical Advantage: Lacks the "stench" associated with sulfide/thiol analogs. |
Part 2: Synthetic Routes & Mechanistic Causality
The synthesis of 3-(2-bromoethyl)sulfolane is driven by the need to install a leaving group (Bromine) on a robust sulfone scaffold. The preferred route avoids direct handling of toxic sulfur dioxide gas by utilizing the commercially available alcohol precursor.
Primary Synthesis: The Appel Transformation
The most reliable laboratory-scale synthesis proceeds via the bromination of 3-(2-hydroxyethyl)sulfolane . This route is selected for its mild conditions, which prevent premature elimination to the vinyl sulfone.
Mechanism:
-
Activation: Triphenylphosphine (
) activates the carbon tetrabromide ( ), generating a bromophosphonium species. -
Oxy-Phosphonium Formation: The alcohol oxygen attacks the phosphorus, creating a strong leaving group (
). -
Substitution (
): Bromide ion attacks the primary carbon, displacing triphenylphosphine oxide ( ) and inverting the center (though not chiral at the terminal carbon).
Visualization: Synthesis & Activation Workflow
The following diagram illustrates the conversion of the alcohol precursor to the bromide, and its subsequent activation to the vinyl sulfone warhead.
Figure 1: Synthetic pathway from the alcohol precursor to the active vinyl sulfone warhead.
Part 3: Reactivity Profile – The "Switch" Mechanism
The core value of 3-(2-bromoethyl)sulfolane lies in the competition between Substitution (
The Activation Switch (E2 Elimination)
The sulfone group at position 1 is strongly electron-withdrawing. This increases the acidity of the
-
Trigger: When treated with a base (e.g., DBU,
, or Carbonate), the proton at the C3 position (or the -proton on the ethyl chain) is abstracted. -
Result: Rapid loss of HBr occurs, generating the exocyclic vinyl sulfone (3-vinyltetrahydrothiophene 1,1-dioxide).
-
Thermodynamics: The formation of the conjugated vinyl sulfone system is thermodynamically favorable.
Direct Substitution ( )
In the absence of strong base, or with highly nucleophilic species (e.g., azides, thiols at neutral pH), the bromine can be displaced directly.
-
Utility: This allows the attachment of the sulfolane ring to other scaffolds without triggering the vinyl sulfone formation, preserving the "masked" nature of the warhead for later activation.
Part 4: Experimental Protocols
Protocol: Synthesis of 3-(2-Bromoethyl)sulfolane
Standard Operating Procedure for 10g Scale.
Reagents:
-
3-(2-Hydroxyethyl)tetrahydrothiophene 1,1-dioxide (1.0 equiv)
-
Carbon Tetrabromide (
, 1.1 equiv) -
Triphenylphosphine (
, 1.1 equiv) -
Dichloromethane (DCM, Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). Add 3-(2-hydroxyethyl)sulfolane (10.0 g) and dissolve in anhydrous DCM (100 mL). -
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition: Add
(1.1 equiv) in one portion. Stir for 10 minutes. -
Activation: Dropwise add a solution of
(1.1 equiv) in DCM over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5 °C. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with saturated
(50 mL). Extract aqueous layer with DCM (2 x 50 mL). -
Purification: Concentrate the organic layer. The byproduct (
) will precipitate; filter it off. Purify the residue via silica gel flash chromatography (Gradient: 10% 40% EtOAc in Hexane). -
Validation: Product should be a white crystalline solid. Confirm via
-NMR (Triplet at ppm for ).
Protocol: Covalent Protein Conjugation (Cysteine Targeting)
Mechanism: In-situ generation of vinyl sulfone followed by Michael Addition.
Reagents:
-
Target Protein (Cys-containing)
-
3-(2-Bromoethyl)sulfolane (Linker)
-
Buffer: PBS pH 8.0 (Activation Buffer)
Workflow:
-
Dissolution: Dissolve the bromo-linker in DMSO (100 mM stock).
-
Activation (Critical Step): Dilute the linker into the pH 8.0 buffer. Incubate for 15–30 minutes at 37 °C.
-
Why? This pre-incubation promotes the E2 elimination of HBr, generating the reactive vinyl sulfone species before it encounters the protein.
-
-
Conjugation: Add the activated linker solution to the protein (Linker:Protein ratio 5:1 to 20:1 depending on site accessibility).
-
Incubation: Incubate for 1–2 hours at RT.
-
Quenching: Add excess DTT or Mercaptoethanol to scavenge unreacted vinyl sulfone.
-
Purification: Desalt via size-exclusion chromatography (PD-10 column).
Part 5: Mechanism of Action Visualization
The following diagram details the specific "Masked Warhead" mechanism used in drug development, highlighting the transition from a stable storage form to a covalent inhibitor.
Figure 2: Mechanism of Action (MOA) showing the conversion of the inactive bromoethyl precursor to the covalent protein binder.
Part 6: Safety & Handling
Hazard Identification
-
Alkylating Agent: As a primary alkyl bromide, this compound is a potential alkylating agent. It can react with DNA bases. Handle with extreme caution in a fume hood.
-
Skin/Eye Irritant: Solid dust can cause severe irritation.
-
Lachrymator: While less potent than benzyl bromide, bromo-sulfolanes can still induce tearing.
Storage & Stability
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under Nitrogen or Argon.
-
Incompatibility: Avoid strong bases (hydroxides, alkoxides) during storage to prevent premature polymerization or elimination to the vinyl sulfone.
References
-
Sigma-Aldrich. (2024).[1] 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide Product Datasheet. Merck KGaA. Link
-
PubChem. (2025). Compound Summary: 3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. Link
-
Clark, J. (2023). Elimination vs Nucleophilic Substitution in Halogenoalkanes. Chemguide. Link
-
Fisher Scientific. (2012). Safety Data Sheet: 2-Bromothiophene & Related Sulfones. Thermo Fisher Scientific.[1][2] Link
-
Wulff, J., et al. (2012). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Thieme Connect. Link
